molecular formula C18H22N2O3S B5426912 (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one

Cat. No.: B5426912
M. Wt: 346.4 g/mol
InChI Key: HIWNNXHGUUWDCK-MHWRWJLKSA-N
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Description

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a thiazole derivative under basic conditions. The reaction may proceed through a Knoevenagel condensation mechanism, where the aldehyde reacts with the thiazole in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thiazole ring.

    Reduction: Reduction reactions could target the double bond in the thiazole ring or the methoxy groups.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects, particularly in the treatment of infections or cancer.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and piperidinyl groups, which may confer unique biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-5-4-8-20(11-12)18-19-17(21)16(24-18)10-13-9-14(22-2)6-7-15(13)23-3/h6-7,9-10,12H,4-5,8,11H2,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWNNXHGUUWDCK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)C2=NC(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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